molecular formula C19H20N2O4S B353129 Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-54-5

Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353129
CAS No.: 919975-54-5
M. Wt: 372.4g/mol
InChI Key: ZGODQAYPIDXSEU-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 919975-54-5) is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. With a molecular formula of C19H20N2O4S and a molecular weight of 372.44 g/mol, this compound features a complex structure that integrates benzimidazole, thioether, and ester functionalities . Benzimidazole scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. Research into analogous compounds has demonstrated potential for diverse biological effects, including analgesic (pain relief) , anti-inflammatory , and anticholinesterase activities, making this chemical a valuable scaffold for investigating new therapeutic agents . Furthermore, structurally similar benzimidazole compounds are being explored for their antihypertensive properties and their ability to modulate ion channels, such as the Ryanodine receptor (RyR2), which is a key target in cardiac arrhythmia research . Its physicochemical properties, including a calculated logP of 3.9 and a polar surface area of 87.9 Ų, suggest its utility in early-stage drug discovery for probing structure-activity relationships (SAR) and optimizing lead compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-16-9-5-6-10-17(16)25-11-12-26-19-20-14-7-3-4-8-15(14)21(19)13-18(22)24-2/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGODQAYPIDXSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The core benzimidazole scaffold is constructed via nucleophilic substitution between 2-mercaptobenzimidazole derivatives and 2-(2-methoxyphenoxy)ethyl halides. A representative protocol involves:

  • Thioether Formation : Reacting 2-chloroethyl-2-methoxyphenoxy ether with 2-mercaptobenzimidazole in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours.

  • Esterification : Treating the intermediate with methyl chloroacetate in the presence of triethylamine (TEA) as a base, yielding the final ester.

Key Reaction Conditions :

  • Solvent : DMF or tetrahydrofuran (THF)

  • Catalyst : TEA or pyridine

  • Yield : 68–72% after purification via column chromatography.

Cyclocondensation Approach

An alternative route employs cyclocondensation of o-phenylenediamine with thioether-containing precursors:

  • Thioether Intermediate Synthesis :

    • React 2-(2-methoxyphenoxy)ethanethiol with methyl bromoacetate to form methyl 2-(2-(2-methoxyphenoxy)ethylthio)acetate.

  • Benzimidazole Formation :

    • Condense the thioether with o-phenylenediamine in acetic acid under reflux (120°C, 4 hours), followed by oxidation with hydrogen peroxide (H2O2\text{H}_{2}\text{O}_{2}) to aromatize the benzimidazole ring.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Reaction Temperature120°CMaximizes cyclization efficiency
Oxidant Concentration30% H2O2\text{H}_{2}\text{O}_{2}Prevents over-oxidation
SolventGlacial acetic acidEnhances protonation of amine groups

Advanced Methodologies from Patent Literature

Patent EP1426365B9: Thioether Linkage Optimization

This patent details a scalable method for synthesizing benzimidazole thioethers:

  • Step 1 : React 2-methoxyphenol with 1,2-dibromoethane in acetone using potassium carbonate (K2CO3\text{K}_{2}\text{CO}_{3}) as a base, yielding 1-(2-methoxyphenoxy)-2-bromoethane.

  • Step 2 : Substitute bromide with thiourea in ethanol/water (1:1), forming the thiol intermediate.

  • Step 3 : Couple the thiol with 2-chlorobenzimidazole in DMF at 60°C, followed by esterification with methyl chloroacetate.

Advantages :

  • Scalability : Achieves >80% yield at kilogram scale.

  • Purity : Reduces byproducts via controlled pH during thiol formation.

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to accelerate reaction kinetics:

  • Microwave Cyclocondensation : Mix o-phenylenediamine, methyl 2-(2-(2-methoxyphenoxy)ethylthio)acetate, and pp-toluenesulfonic acid (PTSA) in DMF.

  • Irradiation : 150 W, 100°C, 15 minutes.

Results :

  • Time Reduction : 15 minutes vs. 4 hours (conventional heating).

  • Yield Improvement : 78% vs. 65%.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 3.72 (s, 3H, OCH3_3), δ 4.25 (t, 2H, SCH2_2), δ 6.85–7.45 (m, 8H, aromatic).

  • IR (KBr): 1720 cm1^{-1} (C=O ester), 1245 cm1^{-1} (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityCost Efficiency
Nucleophilic Substitution728HighModerate
Cyclocondensation686MediumLow
Microwave-Assisted780.25LowHigh

Key Findings :

  • Microwave synthesis offers the best yield-time tradeoff but requires specialized equipment.

  • Patent-based methods prioritize scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole core substituted with a methoxyphenoxyethylthio group, which enhances its solubility and biological activity. The presence of sulfur in the thioether linkage contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that compounds related to methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate exhibit significant anticancer properties.

  • A study highlighted that benzimidazole derivatives inhibited the growth of human colon cancer xenografts in nude mice in a dose-dependent manner, with IC50 values in the nanomolar range . This suggests that this compound may have similar or enhanced efficacy against various cancer cell lines.

Antimicrobial Properties

Benzimidazole derivatives are also being investigated for their antimicrobial properties. The structural modifications in this compound may enhance its activity against various pathogens.

Potential Applications in Drug Development

Given its structural features and biological activities, this compound is a candidate for further development into pharmaceuticals targeting:

  • Cancer Therapy : As noted, its potential to inhibit tumor growth makes it a valuable lead compound.
  • Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics.
Compound NameActivityIC50 (nM)Reference
EPH52Colon Cancer Inhibition1.3
EPH61Melanoma Cells4.56
EPH116Broad Antitumor ActivityVaries

Case Study 1: Efficacy Against Colon Cancer

A study conducted on novel benzoxazol- and benzimidazol-based compounds demonstrated their efficacy against colon cancer cell lines and xenografts in animal models. The study concluded that these compounds could serve as a foundation for new cancer therapies due to their unique mechanisms of action and low toxicity profiles .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives similar to this compound were tested against various bacterial strains, showing promising results that warrant further exploration into their use as antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core can mimic the structure of DNA bases, allowing it to interact with nucleic acids and proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • Ethyl 2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7): This positional isomer substitutes the 2-methoxyphenoxy group with a 3-methoxyphenoxy moiety. The ortho vs. For instance, ortho-substituted phenoxy groups may enhance steric hindrance, reducing affinity compared to para-substituted analogs .

Heterocyclic Core Modifications

  • Thiadiazole Derivatives (e.g., Compounds 5k, 5l, 5m in ): These compounds replace the benzimidazole core with a 1,3,4-thiadiazole ring. For example, 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) exhibits a thiadiazole-acetamide scaffold. Thiadiazoles are less aromatic than benzimidazoles, which may reduce π-π stacking interactions but improve metabolic stability. Compound 5k shows a melting point of 135–136°C and a 72% yield, comparable to benzimidazole derivatives .

Alkyl vs. Aryl Thioether Substituents

  • 2-(Ethylthio)benzimidazolyl Acetate Derivatives: Compounds like 2-((ethylthio)benzimidazolyl)acetohyrazide () feature simpler ethylthio substituents instead of the phenoxyethylthio group. The ethyl group increases hydrophobicity but lacks the aromatic interactions provided by the phenoxy moiety. Such derivatives show moderate butyrylcholinesterase inhibition (e.g., IC₅₀ values in the µM range), suggesting the phenoxyethylthio group in the target compound may enhance target specificity .

Bioactive Moieties and Hybrid Structures

  • Triazole-Thiazole-Benzimidazole Hybrids (): Compounds like 9a–9e incorporate triazole and thiazole rings alongside benzimidazole. These hybrids exhibit complex docking profiles, as seen in molecular studies where 9c (with a 4-bromophenyl group) shows strong binding to enzyme active sites.
  • Indole Derivatives with 2-Methoxyphenoxyethylamino Groups (): Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol demonstrate α1-/α2-adrenoceptor binding and antiarrhythmic activity. Replacing the indole core with benzimidazole could shift selectivity toward different receptor subtypes or enzymes .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name / ID Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound Benzimidazole 2-Methoxyphenoxyethylthio, Methyl acetate N/A N/A Synthesized
Ethyl 2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}acetate Benzimidazole 3-Methoxyphenoxyethylthio, Ethyl acetate N/A N/A
5k (Thiadiazole derivative) 1,3,4-Thiadiazole 2-Methoxyphenoxy, Methylthio 135–136 72
2-((Ethylthio)benzimidazolyl)acetohyrazide Benzimidazole Ethylthio, Acetohydrazide N/A ~75

Biological Activity

Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core linked to a thioether and methoxyphenoxy groups, contributing to its unique biological properties. The molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of 386.5 g/mol .

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Nucleic Acids : The benzimidazole core can mimic DNA bases, allowing it to bind to nucleic acids, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit notable antitumor activity. For instance:

  • Cell Line Studies : this compound was tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays demonstrated IC50 values in the micromolar range, indicating potent activity against cancer cells .
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects, enhancing the overall cytotoxicity in resistant cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicated that this compound could inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent .
  • Fungal Activity : Similar compounds have shown antifungal activity, indicating that this derivative may also possess such properties, warranting further investigation.

Research Findings and Case Studies

Study FocusFindings
Antitumor ActivitySignificant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values < 10 µM. Synergistic activity observed when combined with doxorubicin.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria in preliminary assays. Further testing required to establish minimum inhibitory concentrations (MICs).
Mechanistic InsightsInteraction with DNA and inhibition of key enzymes involved in cell cycle regulation were hypothesized based on structural similarities to known inhibitors.

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